molecular formula C7H6FN3 B1388411 4-fluoro-1H-indazol-5-amine CAS No. 935250-69-4

4-fluoro-1H-indazol-5-amine

Cat. No. B1388411
M. Wt: 151.14 g/mol
InChI Key: ATTXXRHGYLNFRT-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazol-5-amine is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of indazoles, including 4-fluoro-1H-indazol-5-amine, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A novel compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), was synthesized and labeled with fluorine-18 (18F) for the development of a positron emission .


Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-indazol-5-amine consists of a five-membered pyrazole ring fused to a benzene ring, with a fluorine atom attached to the fourth carbon atom of the benzene ring . The molecular weight of this compound is 151.14 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A Cu(OAc)2-catalyzed reaction was described for the synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant .


Physical And Chemical Properties Analysis

4-Fluoro-1H-indazol-5-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The InChI code for this compound is 1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) .

Safety And Hazards

This compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Future Directions

Indazole-containing compounds, including 4-fluoro-1H-indazol-5-amine, have a wide range of pharmacological activities, making them an area of interest for future research . The development of new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising direction for future research . Furthermore, the exploration of the biological activities of indazole-based compounds presents an exciting avenue for future studies .

properties

IUPAC Name

4-fluoro-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTXXRHGYLNFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670344
Record name 4-Fluoro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indazol-5-amine

CAS RN

935250-69-4
Record name 4-Fluoro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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